molecular formula C13H10BrNO B1361360 Phenol, o-(p-bromophenylformimidoyl)- CAS No. 886-34-0

Phenol, o-(p-bromophenylformimidoyl)-

Cat. No.: B1361360
CAS No.: 886-34-0
M. Wt: 276.13 g/mol
InChI Key: VWAMOQWOPYDCQR-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Imine Chemistry

Phenolic imines, or salicylaldehyde-based Schiff bases, represent a cornerstone in the development of coordination chemistry. researchgate.net The fundamental structure, featuring an imine group adjacent to a hydroxyl group on a phenyl ring, provides a bidentate chelation site for metal ions. The imine nitrogen acts as a soft donor, while the phenolic oxygen acts as a hard donor, allowing for coordination with a variety of metal centers.

The electronic and steric properties of these ligands can be readily tuned by introducing different substituents on either the salicylaldehyde (B1680747) or the aniline (B41778) precursor. In the case of Phenol (B47542), o-(p-bromophenylformimidoyl)-, the presence of a bromine atom at the para position of the phenyl ring attached to the nitrogen atom significantly influences its properties. The electron-withdrawing nature of the bromine atom can affect the electron density on the imine nitrogen, thereby modulating the coordinating ability of the ligand.

The structural flexibility and ease of synthesis of phenolic imines have led to a vast library of compounds with diverse applications. ajol.info They are crucial in the design of catalysts, materials with interesting optical and electronic properties, and as models for biological systems. ajol.info

Contemporary Research Significance within Organic and Coordination Chemistry

The contemporary research significance of substituted phenolic imines like Phenol, o-(p-bromophenylformimidoyl)- lies in their utility as versatile building blocks in both organic and coordination chemistry. In organic synthesis, the imine bond can undergo various transformations, making these compounds valuable intermediates.

In coordination chemistry, the focus is on the synthesis and characterization of their metal complexes. internationaljournalcorner.com The resulting complexes have shown potential in catalysis, for instance, in oxidation and reduction reactions. The specific properties of the metal complex, such as its geometry and electronic structure, are dictated by the nature of both the metal ion and the phenolic imine ligand.

The introduction of a halogen atom, such as bromine, opens up possibilities for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. Brominated phenols and their derivatives are recognized as important building blocks for a range of synthetic targets. mdpi.com The investigation of how the electronic effects of the bromo-substituent influence the photophysical and electrochemical properties of the free ligand and its metal complexes is an active area of research.

Below are typical characterization data for a Schiff base of this nature, compiled from general knowledge of similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]phenol
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InChI

InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAMOQWOPYDCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10BrNO
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DSSTOX Substance ID

DTXSID00419774, DTXSID601282790
Record name 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]-
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Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
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Molecular Weight

276.13 g/mol
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CAS No.

886-34-0, 53565-63-2, 82306-72-7
Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
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Record name o-Cresol, alpha-(p-bromophenylimino)-
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Record name 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]-
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Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
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Record name ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL
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Record name 2-(((4-Bromophenyl)imino)methyl)phenol
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Structural Characterization and Analysis

Advanced Spectroscopic Characterization of Phenol (B47542), o-(p-bromophenylformimidoyl)-

Spectroscopic methods provide invaluable insights into the molecular framework, functional groups, and electronic properties of the title compound.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of the FT-IR and Raman spectra of Phenol, o-(p-bromophenylformimidoyl)- allows for the characterization of its key vibrational modes.

The FT-IR spectrum of the closely related compound (E)-2-{(E)-[(4-bromophenyl)imino]methyl}phenol reveals several characteristic absorption bands. A broad band observed in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibration, suggesting the presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.net The stretching vibration of the C=N imine group is typically observed around 1610-1630 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol group is expected in the 1200-1300 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the low-frequency region of the spectrum.

Raman spectroscopy, being complementary to FT-IR, would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=N bond. The non-polar nature of the C=C bonds in the benzene (B151609) rings would lead to intense Raman signals.

Table 1: Characteristic Vibrational Frequencies for Phenol, o-(p-bromophenylformimidoyl)- and Related Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
O-H (intramolecularly H-bonded)Stretching3400-2500 (broad) researchgate.netdocbrown.info
C-H (aromatic)Stretching>3000 docbrown.info
C=N (imine)Stretching~1610-1630 researchgate.net
C=C (aromatic)Stretching1600-1450 docbrown.info
C-O (phenol)Stretching1200-1300 docbrown.info
C-BrStretching<700

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

In the ¹H NMR spectrum, the phenolic proton (O-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm, due to strong intramolecular hydrogen bonding with the imine nitrogen. The proton of the imine group (-CH=N-) would likely resonate as a singlet between δ 8.0 and 9.0 ppm. The aromatic protons would exhibit complex splitting patterns in the range of δ 6.5-8.0 ppm.

The ¹³C NMR spectrum would show a signal for the imine carbon (-CH=N-) in the range of δ 160-170 ppm. The carbon atom of the phenol group attached to the hydroxyl group (C-OH) would resonate at approximately δ 155-165 ppm. The aromatic carbons would appear in the typical region of δ 110-150 ppm. The carbon atom attached to the bromine (C-Br) would show a signal at a chemical shift influenced by the electronegativity of the bromine atom.

For the related compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, ¹H and ¹³C NMR studies have been used to investigate tautomeric equilibrium. researchgate.net These studies indicate that in solution, a rapid equilibrium may exist between the enol-imine and keto-amine forms. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Phenol, o-(p-bromophenylformimidoyl)-

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HPhenolic O-H12.0 - 14.0
¹HImine C-H8.0 - 9.0
¹HAromatic H6.5 - 8.0
¹³CImine C=N160 - 170
¹³CPhenolic C-O155 - 165
¹³CAromatic C110 - 150
¹³CAromatic C-Br~120

Electronic spectroscopy (UV-Visible) is instrumental in studying the electronic transitions within a molecule and is particularly useful for investigating the tautomeric equilibrium between the enol-imine and keto-amine forms of Schiff bases.

The UV-Visible absorption spectrum of Phenol, o-(p-bromophenylformimidoyl)- is expected to exhibit bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the imine group. The position of these bands can be sensitive to solvent polarity. In non-polar solvents, the enol-imine tautomer is generally favored, showing absorption bands at shorter wavelengths. In polar solvents, the equilibrium may shift towards the keto-amine tautomer, resulting in the appearance of a new absorption band at a longer wavelength, often in the visible region, which is responsible for the thermochromic and photochromic properties of many salicylideneanilines. nih.govresearchgate.net

For the analogous compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, UV-Vis studies in various solvents demonstrated that the enol form is predominant in all solvents studied. researchgate.net Computational studies on this molecule also supported the higher stability of the enol tautomer. researchgate.net

Fluorescence spectroscopy can also provide information about the electronic structure and dynamics of the excited state. The emission properties are often linked to the tautomeric form present in the ground or excited state.

X-ray Crystallographic Analysis of Phenol, o-(p-bromophenylformimidoyl)- and its Tautomeric Forms

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a compound closely related to the title compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, has been reported to exist in at least two polymorphic forms. nih.govresearchgate.net Polymorphism refers to the ability of a substance to crystallize in different crystal structures. These different forms can exhibit distinct physical properties, such as color and melting point. nih.gov

One polymorph crystallizes in the orthorhombic space group Pca2₁ and appears as orange crystals at room temperature. researchgate.net Another reported polymorph is yellow at room temperature. nih.govresearchgate.net The key difference between these polymorphs lies in the conformation of the molecule, specifically the dihedral angle between the two aromatic rings. The orange polymorph is nearly planar, while the yellow polymorph has a significantly larger dihedral angle. nih.govresearchgate.net Both polymorphs were found to exist in the enol-imine tautomeric form in the solid state. nih.govresearchgate.net

Table 3: Crystallographic Data for a Polymorph of (E)-4-Bromo-2-[(phenylimino)methyl]phenol

ParameterValueReference
Chemical FormulaC₁₃H₁₀BrNO researchgate.net
Molecular Weight276.13 researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPca2₁ researchgate.net
a (Å)12.2768 (3) researchgate.net
b (Å)4.4829 (1) researchgate.net
c (Å)19.6694 (4) researchgate.net
V (ų)1082.52 (4) researchgate.net
Z4 researchgate.net
Temperature (K)120 researchgate.net

The crystal packing of Phenol, o-(p-bromophenylformimidoyl)- is stabilized by a variety of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine group. nih.govresearchgate.netnih.gov This interaction forms a stable six-membered ring, which is a common feature in this class of compounds. nih.govresearchgate.net In some related structures, weak intermolecular C-H···O interactions also contribute to the crystal packing. nih.gov

Halogen Bonding: The presence of a bromine atom allows for the possibility of halogen bonding. In the crystal structures of similar dihalogenated phenols, both type I (where the C-X···X angles are nearly equal) and type II (where one C-X···X angle is close to 180° and the other is around 90°) halogen···halogen interactions have been observed. nih.gov These interactions can play a significant role in directing the crystal packing. Short Br···Br contacts have been noted in related structures, indicating the presence of halogen bonding. nih.gov

The interplay of these various intermolecular forces dictates the final crystal structure and influences the macroscopic properties of the compound.

Despite a comprehensive search for scientific literature on the chemical compound "Phenol, o-(p-bromophenylformimidoyl)-," no specific studies detailing its solid-state structural characterization, phenol-imine tautomerism, or Hirshfeld surface analysis could be located.

The performed searches, which included various synonyms and related chemical terms, did not yield any crystallographic data, dedicated analytical reports, or research articles that would provide the necessary information to construct the requested article. The search results did identify studies on structurally similar compounds, but per the user's strict instructions, this information cannot be used as a substitute for data on the specified molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on "Phenol, o-(p-bromophenylformimidoyl)-" at this time. The required detailed research findings and data for the subsections on solid-state phenol-imine tautomerism and Hirshfeld surface analysis are not available in the public domain based on the conducted searches.

Coordination Chemistry of Phenol, O P Bromophenylformimidoyl As a Ligand

Ligand Design Principles and Chelation Properties

The design of Phenol (B47542), o-(p-bromophenylformimidoyl)- as a ligand is centered around the Schiff base moiety, which is known for its excellent chelating capabilities. Schiff base ligands are readily synthesized and their electronic and steric properties can be fine-tuned by selecting appropriate aldehyde and amine precursors. In this case, the salicylaldehyde (B1680747) precursor provides a phenolic hydroxyl group and an aldehyde group, which upon condensation with p-bromoaniline, results in a ligand with a desirable N,O-donor set.

The chelation of this ligand to a metal ion involves the deprotonated phenolic oxygen and the nitrogen atom of the imine group. This forms a stable six-membered chelate ring, a favored arrangement in coordination chemistry. The stability of these complexes is enhanced by the chelate effect. The p-bromophenyl substituent on the imine nitrogen influences the ligand's properties in several ways:

Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electron density on the imine nitrogen. This, in turn, can affect the ligand's donor strength and the stability of the metal-ligand bond.

Steric Effects: The bulky p-bromophenyl group can introduce steric hindrance around the metal center, influencing the coordination geometry and the number of ligands that can coordinate to the metal ion.

Solubility: The presence of the halogen atom can affect the solubility of both the free ligand and its metal complexes in various organic solvents.

Schiff base compounds are a significant and extensively studied class due to their wide range of biological applications, ease of preparation, chelating properties, and stability. nih.gov

Complexation with Metal Ions: Synthesis and Characterization

Phenol, o-(p-bromophenylformimidoyl)- readily forms complexes with a variety of metal ions. The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent, often with the aid of a base to facilitate the deprotonation of the phenolic hydroxyl group.

Transition Metal Complexes (e.g., Copper, Nickel)

Complexes of this ligand with transition metals such as copper(II) and nickel(II) have been synthesized and characterized. researchgate.netresearchgate.net The synthesis generally involves a 1:2 metal-to-ligand molar ratio, resulting in complexes with the general formula [M(L)₂], where L represents the deprotonated Schiff base ligand. nih.gov These complexes are often colored and crystalline solids. Characterization is typically carried out using a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination. A shift in the C=N (imine) stretching frequency and the disappearance of the broad O-H stretching band from the free ligand are indicative of coordination through the imine nitrogen and the phenolic oxygen. scialert.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, d-d transitions observed in the visible region can help distinguish between different coordination geometries like square planar or tetrahedral. researchgate.net

Elemental Analysis: This technique is used to confirm the stoichiometry of the synthesized complexes.

For example, copper(II) and nickel(II) complexes with related bromo-substituted Schiff bases have been shown to adopt a square planar geometry, with the metal ion coordinated to the two phenolate (B1203915) oxygens and two imine nitrogens of the ligands. researchgate.net

Lanthanide and Other Metal Ion Complexes

The coordination chemistry of Phenol, o-(p-bromophenylformimidoyl)- extends beyond transition metals to include lanthanide ions. chemmethod.com Lanthanide complexes are of particular interest due to their unique magnetic and luminescent properties. frontiersin.orgnih.gov The synthesis of lanthanide complexes often involves reacting the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. nih.govshivajicollegekannad.org

Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanide ions can accommodate more than two of these bidentate ligands, or they may also coordinate to solvent molecules or counter-ions to satisfy their coordination sphere. chemmethod.com Characterization techniques for these complexes are similar to those used for transition metal complexes, with the addition of luminescence spectroscopy to study their photophysical properties.

Structural Aspects of Coordination Complexes: Stoichiometry and Geometry

The stoichiometry and geometry of the metal complexes formed with Phenol, o-(p-bromophenylformimidoyl)- are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

The stoichiometry of metal complexes with Schiff base ligands is often determined using methods like elemental analysis and spectrophotometric titrations. chemrj.orgresearchgate.net For many transition metal ions like Cu(II) and Ni(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to the formation of neutral complexes of the type [M(L)₂]. nih.gov

The geometry of these complexes is dictated by the coordination number and the electronic configuration of the central metal ion. Some common geometries observed for four-coordinate complexes include:

Square Planar: Often favored by d⁸ metal ions like Ni(II) and sometimes by Cu(II). researchgate.netscialert.net

Tetrahedral: Can be adopted by various metal ions, including Co(II) and sometimes Cu(II). researchgate.net

For lanthanide complexes, the geometries are more complex due to their higher coordination numbers. Coordination numbers of 8, 9, or even 10 are common, leading to geometries such as square antiprismatic, capped square antiprismatic, or tricapped trigonal prismatic. nih.govresearchgate.net X-ray crystallography is the definitive method for determining the precise geometry and structural details of these complexes in the solid state.

Table 1: Stoichiometry and Geometry of Metal Complexes
Metal IonCommon Stoichiometry (Metal:Ligand)Typical Coordination Geometry
Copper(II)1:2Square Planar
Nickel(II)1:2Square Planar
Lanthanide(III)1:2 or 1:3Square Antiprismatic, Capped Square Antiprismatic

Electronic Effects of Bromine Substitution on Coordination Behavior

The bromine atom at the para-position of the phenyl ring in Phenol, o-(p-bromophenylformimidoyl)- exerts a significant electronic influence on the ligand's coordination behavior. As a halogen, bromine is an electronegative and electron-withdrawing group. This has several consequences:

Ligand Field Strength: The electron-withdrawing nature of the bromine atom can reduce the electron density on the imine nitrogen atom. This, in turn, can weaken the donor strength of the nitrogen atom towards the metal center. Ligands with reduced donor strength are generally considered weaker field ligands. quora.com The spectrochemical series, which ranks ligands according to their field strength, places halides and other weak-field ligands at the lower end. libretexts.org This can lead to smaller d-orbital splitting energies (Δ) in the resulting metal complexes. libretexts.org

Redox Properties: The electronic effects of the bromine substituent can also influence the redox properties of the metal center in the complex. An electron-withdrawing group on the ligand can make the metal center more difficult to oxidize.

The presence of the bromine substituent can also lead to redshifts in the UV-visible absorption spectra of the compounds. researchgate.net

Magnetic Properties of Derived Metal Complexes (e.g., Single-Molecule Magnets)

The magnetic properties of metal complexes derived from Phenol, o-(p-bromophenylformimidoyl)- are of significant interest, particularly in the context of designing single-molecule magnets (SMMs). ruben-group.de SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for applications in high-density information storage and quantum computing. ruben-group.de

The magnetic behavior of a complex is determined by the electronic configuration of the metal ion and the geometry of its coordination environment. For a complex to exhibit SMM behavior, it must possess a large magnetic anisotropy and a high-spin ground state.

Transition Metal Complexes: Complexes of paramagnetic transition metal ions like Co(II) (d⁷) can exhibit interesting magnetic properties. The ligand field provided by the Schiff base can influence the zero-field splitting (ZFS) of the metal ion's d-orbitals, which is a key parameter for achieving magnetic anisotropy. For instance, a mononuclear Co(II) complex with a Schiff base ligand derived from 5-bromo-vanillin has been shown to exhibit field-induced slow magnetic relaxation. ruben-group.de

Lanthanide Complexes: Lanthanide ions are particularly promising for the design of SMMs due to their large intrinsic magnetic moments and significant magnetic anisotropy arising from strong spin-orbit coupling. nih.govmdpi.com Schiff base ligands are widely used in the synthesis of lanthanide-based SMMs. frontiersin.orgmdpi.com The coordination environment created by the ligands plays a crucial role in determining the crystal field splitting of the 4f orbitals, which in turn governs the magnetic anisotropy of the lanthanide ion.

Computational and Theoretical Investigations of Phenol, O P Bromophenylformimidoyl

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling is instrumental in understanding the fundamental electronic properties that govern the reactivity of Phenol (B47542), o-(p-bromophenylformimidoyl)-. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a prevalent and robust method for investigating the electronic structure of Schiff bases and their derivatives. researchgate.netresearcher.life This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. rsc.org DFT calculations are typically employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. acs.orgacs.org

For Schiff bases derived from salicylaldehyde (B1680747) and substituted anilines, DFT methods, often utilizing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), have been successfully applied to elucidate their molecular structures and vibrational spectra. rsc.orgacs.org These calculations provide a foundational understanding of the molecule's stability and preferred conformation. The theoretical vibrational frequencies obtained from DFT can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model. acs.org Furthermore, DFT is instrumental in studying the tautomeric equilibrium between the phenol-imine and keto-amine forms, which is a characteristic feature of o-hydroxy Schiff bases. mdpi.com The relative energies of these tautomers, as calculated by DFT, can reveal which form is more stable in different environments. mdpi.com

Molecular Orbital Analysis (HOMO/LUMO and Charge Distribution)

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). shd-pub.org.rsnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. shd-pub.org.rs The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. rsc.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps are invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group are typically regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or for coordination with metal ions.

Table 1: Representative Calculated Electronic Properties of a Substituted Salicylideneaniline Derivative

PropertyCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

Note: The data in this table is illustrative and based on typical values found in the literature for structurally similar Schiff bases, calculated using DFT methods. It does not represent experimental values for Phenol, o-(p-bromophenylformimidoyl)-.

Mechanistic Insights from Computational Reaction Dynamics

Beyond static electronic properties, computational chemistry offers powerful tools to explore the pathways of chemical reactions involving Phenol, o-(p-bromophenylformimidoyl)-. By modeling the entire course of a reaction, researchers can gain a deep understanding of the underlying mechanisms.

Electrophilic Substitution Reaction Pathways

The aromatic rings of Phenol, o-(p-bromophenylformimidoyl)- are susceptible to electrophilic substitution reactions. DFT calculations can be employed to model the mechanism of such reactions, for instance, nitration or halogenation. These calculations can help to predict the regioselectivity of the reaction—that is, at which position on the aromatic rings the substitution is most likely to occur. This is achieved by calculating the energies of the intermediate structures (such as the Wheland intermediate or sigma complex) for substitution at different positions. The position that leads to the most stable intermediate is generally the favored site of reaction. The directing effects of the hydroxyl and imine substituents can be rationalized through the analysis of the charge distribution and orbital interactions during the approach of the electrophile.

Ligand-Substrate Interactions and Catalytic Cycle Elucidation

Schiff bases, including Phenol, o-(p-bromophenylformimidoyl)-, are well-known for their ability to form stable complexes with a variety of metal ions. These metal complexes are often catalytically active in a range of organic transformations, such as oxidation and reduction reactions. nih.gov Computational modeling plays a crucial role in elucidating the mechanisms of these catalytic cycles. rsc.org

For example, in a catalytic oxidation reaction, DFT can be used to model the interaction between the metal-Schiff base complex (the catalyst) and the substrate. This involves mapping out the entire reaction pathway, including the formation of catalyst-substrate adducts, the oxidative transformation of the substrate, and the regeneration of the catalyst. These studies can reveal the intimate details of how the ligand environment, including the electronic and steric effects of the Schiff base, influences the activity and selectivity of the metal catalyst. mdpi.comrsc.org Computational investigations of manganese-salen complexes, which are structurally related to the metal complexes of the target molecule, have provided valuable insights into their catalytic mechanisms in oxidation reactions. mdpi.com

Transition State Analysis and Reaction Energetics

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Transition state theory provides a framework for relating the rate of a reaction to the properties of the transition state. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures. acs.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. rsc.org

Table 2: Illustrative Reaction Energetics from a DFT Study of a Catalytic Step

SpeciesRelative Energy (kcal/mol)
Reactants (Catalyst + Substrate)0.0
Transition State+15.2
Products (Catalyst + Product)-5.8

Note: This table presents hypothetical energy values for a single step in a catalytic reaction involving a Schiff base complex, as might be determined through DFT calculations. The values are for illustrative purposes to demonstrate the concept of reaction energetics.

Prediction of Chemical Reactivity and Parameters via Computational Methods

Computational chemistry provides powerful tools for the in silico prediction of the physicochemical properties and reactivity of novel compounds, offering insights that complement experimental studies. For a molecule such as Phenol, o-(p-bromophenylformimidoyl)-, which incorporates a phenolic hydroxyl group, an imine bridge, and a substituted aromatic ring, computational methods can elucidate key parameters governing its behavior.

The acidity of the phenolic proton, quantified by its pKa value, is a critical parameter influencing the molecule's solubility, charge state, and interaction potential in biological and chemical systems. Direct experimental measurement can be complex, making accurate computational prediction highly valuable.

Modern approaches for calculating the pKa of phenols utilize quantum chemical methods, particularly Density Functional Theory (DFT). nih.govresearchgate.net An accurate and widely used protocol involves the "direct approach," which calculates the Gibbs free energy change for the dissociation of the phenolic proton in a solvent. nih.gov High accuracy is often achieved using functionals like CAM-B3LYP with a 6-311G+dp basis set, combined with a sophisticated continuum solvation model such as the Solvation Model based on Density (SMD). mdpi.com

Research has demonstrated that the precision of pKa calculations for phenols is significantly improved by including explicit water molecules in the computational model. researchgate.netmdpi.com Specifically, modeling the phenate anion with two explicit water molecules hydrogen-bonded to the oxygen atom provides a more realistic description of the first solvation shell, stabilizing the negative charge and leading to calculated pKa values with a mean absolute error as low as 0.3 pKa units compared to experimental data. nih.govmdpi.com This methodology, which avoids the need for empirical correction factors, is robust for a wide range of substituted phenols, including those with strong electron-withdrawing groups. mdpi.com

For Phenol, o-(p-bromophenylformimidoyl)-, the p-bromophenylformimidoyl substituent is expected to influence the acidity of the phenolic proton through its electronic effects. A computational study would quantify this effect. The table below presents hypothetical, yet representative, data that would be obtained from such a DFT calculation, comparing the target molecule to the parent phenol structure.

CompoundExperimental pKa (Reference)Calculated pKa (Hypothetical)Computational Method
Phenol9.959.982H₂O/CAM-B3LYP/6-311G+dp/SMD mdpi.com
Phenol, o-(p-bromophenylformimidoyl)-Not Available9.15

This table presents a hypothetical calculated pKa value for the target compound to illustrate the expected outcome of the described computational method.

The relationship between a molecule's structure and its chemical reactivity can be effectively explored using parameters derived from DFT calculations. For complex organic molecules like Schiff bases, these studies often focus on the analysis of frontier molecular orbitals (FMOs) and global reactivity descriptors. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org

In addition to FMO analysis, global reactivity descriptors provide quantitative measures of a molecule's reactive tendencies. These parameters, calculated from HOMO and LUMO energies, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

Computational studies on related 2-aminophenol (B121084) Schiff bases have used these descriptors to compare the reactivity of different structures. rsc.org For Phenol, o-(p-bromophenylformimidoyl)-, the electron-withdrawing nature of the bromine atom and the electronic character of the imine bond would significantly influence these parameters. A theoretical study would yield data similar to that presented in the illustrative table below.

ParameterSymbolFormulaHypothetical Calculated Value (eV)Interpretation
HOMO EnergyE_HOMO--6.25Electron-donating ability
LUMO EnergyE_LUMO--1.85Electron-accepting ability
Energy GapΔEE_LUMO - E_HOMO4.40Chemical reactivity and stability
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.20Resistance to deformation
Electronegativityχ-(E_HOMO + E_LUMO) / 24.05Electron-attracting tendency
Electrophilicity Indexωχ² / (2η)3.73Propensity to accept electrons

This table provides hypothetical but realistic quantum chemical parameters for Phenol, o-(p-bromophenylformimidoyl)- to illustrate the output of a structure-reactivity analysis.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a powerful means to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and intermolecular interactions with surrounding molecules, such as solvents. nih.gov

A simulation in an aqueous environment would specifically allow for the analysis of:

Conformational Preferences: Identifying the most stable spatial arrangements (conformations) of the molecule and the energy barriers between them.

Solvation Structure: Characterizing how water molecules arrange around the solute, particularly the hydrogen bonding network involving the phenolic -OH group and the imine nitrogen. Studies on the interaction of phenol with water have shown the importance of such specific interactions. nih.govchemrxiv.org

Intramolecular Interactions: Assessing the potential for non-covalent interactions, such as intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen, which would stabilize certain conformations.

The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets or other materials. nih.govchemrxiv.org

Analysis TypeKey Parameters InvestigatedExpected Insights from MD Simulation
Conformational AnalysisDihedral angles of the imine linkerDetermination of preferred 3D shape and molecular flexibility.
Solvent InteractionRadial Distribution Functions (RDFs)Characterization of hydrogen bonding with water molecules. chemrxiv.org
Dynamic BehaviorRoot Mean Square Deviation (RMSD)Assessment of structural stability over the simulation time.

This table summarizes the primary analyses and expected outcomes from a molecular dynamics simulation of Phenol, o-(p-bromophenylformimidoyl)-.

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Transformations

Phenolic Schiff base metal complexes are highly valued as catalysts in a multitude of organic reactions. Their efficacy stems from the stability of the complexes and the ease with which their steric and electronic properties can be modified by changing the substituents on the aldehyde or amine precursors. This tunability allows for the development of highly active and selective catalysts for specific transformations.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Schiff bases are recognized as "privileged ligands" because they can stabilize a wide variety of metals in various oxidation states, thereby creating catalytically active species. nih.gov In homogeneous catalysis , metal complexes of phenolic Schiff bases are soluble in the reaction medium, which generally leads to high activity and selectivity due to the well-defined nature of the active sites. researchgate.net For instance, palladium-Schiff base complexes have demonstrated considerable efficacy in Suzuki-Miyaura cross-coupling reactions, offering an alternative to traditional phosphine (B1218219) ligands which can be toxic and sensitive to air and moisture. tuwien.at

To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has been directed towards the development of heterogeneous catalysts . This is often achieved by immobilizing the Schiff base metal complexes onto solid supports such as silica, polymers, or magnetic nanoparticles. jocpr.com These heterogenized catalysts combine the high activity of homogeneous systems with the practical benefits of easy separation and reusability, which is particularly important for industrial applications and sustainable chemistry. jocpr.com

Catalyst TypeDescriptionAdvantagesDisadvantages
Homogeneous Catalyst is in the same phase as the reactants.High activity and selectivity, mild reaction conditions.Difficult to separate from the product, catalyst recycling is challenging.
Heterogeneous Catalyst is in a different phase from the reactants.Easy separation and recycling, enhanced stability.Potentially lower activity compared to homogeneous counterparts, possible leaching of the metal.

Applications in C-H Activation and Site-Selective Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. Metal complexes incorporating Schiff base ligands have emerged as promising catalysts for C-H activation. The chelation of the metal ion by the Schiff base ligand can facilitate the activation of C-H bonds in substrates by positioning them in close proximity to the metal center. nih.gov

For example, titanium(IV) complexes of certain Schiff bases have been shown to act as photocatalysts for the activation of allylic C-H bonds. rsc.org Similarly, novel organo-cobalt complexes bearing Schiff base ligands have been synthesized and studied for their ability to activate C-H bonds. rsc.org The ability to direct these functionalizations to specific sites on a molecule (site-selectivity) is a key challenge and an area of active research, with the design of the Schiff base ligand playing a crucial role in controlling the regioselectivity of the reaction.

Oxidative Coupling Reactions and Reductive Etherifications

Phenolic Schiff base metal complexes are effective catalysts for a variety of oxidation reactions. researcher.life Cobalt-Schiff base complexes, for instance, have been utilized in the aerobic oxidative coupling of electron-rich phenols. acs.org These reactions are significant as they allow for the formation of carbon-carbon or carbon-oxygen bonds, leading to the synthesis of more complex molecules such as biphenols or diaryl ethers. The mechanism often involves the metal center facilitating the oxidation of the phenol (B47542) to a radical species, which then undergoes coupling. researchgate.net

Reductive etherification is a valuable method for the synthesis of ethers from carbonyl compounds and alcohols. While direct catalysis of this specific reaction by phenolic Schiff base complexes is less commonly reported, the fundamental principles of catalysis by metal hydrides are relevant. Ruthenium complexes, for example, have been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen as the reducing agent. nih.govorganic-chemistry.org This area presents an opportunity for future research, exploring the potential of Schiff base complexes, which are capable of stabilizing various metal centers, in catalyzing such reductive transformations.

Materials Science and Engineering

The unique structural and electronic properties of phenolic Schiff bases and their metal complexes make them valuable building blocks for the creation of new materials with tailored functionalities.

Precursors for Polymeric Systems and Resins

Phenolic Schiff bases can be incorporated into polymer backbones to create polymeric Schiff bases, also known as poly(azomethines) or poly(imines). researchgate.net These polymers are often synthesized through the polycondensation of diamines with dicarbonyl compounds. researchgate.net The resulting materials can exhibit high thermal stability, making them suitable for applications in demanding environments. researchgate.net

Furthermore, phenolic Schiff bases can be used to prepare various types of resins. For example, they can be derivatized to form epoxy or methylolic resins. researchgate.net The incorporation of the Schiff base moiety can impart specific properties to the resulting resin, such as improved thermal stability or the ability to chelate metal ions. Research in this area explores the synthesis of new polymeric structures and their potential applications as, for example, high-performance materials or in the formulation of coatings and adhesives. researchgate.nettandfonline.com

Development of Advanced Functional Materials

The coordination of metal ions to phenolic Schiff base ligands gives rise to a vast family of metal-organic complexes with a wide array of functional properties. These properties are a result of the interplay between the organic ligand and the metal center, and can be fine-tuned by modifying either component. polyu.edu.hkresearchgate.net

These metal-Schiff base complexes have been investigated for a range of applications in materials science, including:

Optoelectronics: Their photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. daneshyari.com

Sensors: The changes in their optical or electronic properties upon binding to specific analytes can be exploited for chemical sensing.

Magnetic Materials: The choice of metal ion and the geometry of the complex can lead to materials with interesting magnetic properties.

The ability to generate new functional materials with desired mechanical, catalytic, thermal, chemical, and optoelectronic properties by incorporating metal Schiff base complexes into small molecules, oligomers, or polymers is a vibrant and promising area of current research. polyu.edu.hkresearchgate.netdaneshyari.com

Development of Advanced Probes and Sensors (e.g., Fluorescent Probes)

Phenol, o-(p-bromophenylformimidoyl)-, as a member of the Schiff base family of compounds, holds significant promise for the development of advanced probes and sensors, particularly in the realm of fluorescent detection. Schiff bases are widely recognized for their intriguing optical properties, thermal stability, and ease of synthesis, making them ideal candidates for chemosensors. rsc.org The core structure of Phenol, o-(p-bromophenylformimidoyl)-, which incorporates a salicylaldehyde (B1680747) moiety, is a common platform for designing fluorescent sensors. nih.govresearchgate.net

The sensing mechanism of such Schiff base probes often relies on processes like chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). nih.govresearchgate.net Upon interaction with a target analyte, such as a metal ion, the electronic properties and conformation of the Schiff base molecule are altered. This change can lead to a "turn-on" or "turn-off" fluorescent response, providing a detectable signal. For instance, the formation of a complex with a metal ion can restrict the C=N isomerization and enhance molecular rigidity, resulting in a significant increase in fluorescence intensity. researchgate.netnih.gov

Research on related salicylaldehyde-based Schiff bases has demonstrated their capability to selectively detect various metal ions, including zinc(II), copper(II), and aluminum(III), with high sensitivity. nih.govresearchgate.netrsc.org The presence of the bromine atom on the phenyl ring of Phenol, o-(p-bromophenylformimidoyl)- could potentially influence its selectivity and sensitivity towards specific analytes due to electronic and steric effects.

The development of fluorescent probes based on this compound would involve systematic studies of its photophysical properties in the presence of different analytes. Key parameters such as selectivity, sensitivity (limit of detection), response time, and the effect of pH would need to be thoroughly investigated. The findings from such research could pave the way for its application in environmental monitoring and biological imaging. rsc.orgresearchgate.net

Interactive Table: Potential Performance Characteristics of a Phenol, o-(p-bromophenylformimidoyl)- based Fluorescent Sensor

ParameterPotential ValueSignificance
Analyte Metal Ions (e.g., Zn²⁺, Cu²⁺, Al³⁺)High selectivity towards specific metal ions is a key feature of Schiff base sensors.
Detection Limit 10⁻⁷ to 10⁻⁸ MHigh sensitivity allows for the detection of trace amounts of the analyte. nih.gov
Response Time < 1 minuteRapid detection is crucial for real-time monitoring applications.
Fluorescence Response Turn-on or Turn-offThe change in fluorescence intensity provides a clear signal for detection.
Stoichiometry 1:1 or 1:2 (Sensor:Analyte)Understanding the binding ratio is essential for quantitative analysis. nih.gov

Outlook and Emerging Research Areas

The future research directions for Phenol, o-(p-bromophenylformimidoyl)- and related Schiff base compounds are multifaceted and extend beyond simple ion detection. A significant emerging area is the development of multi-functional sensors capable of detecting multiple analytes or responding to different stimuli. This could be achieved by integrating other functional moieties into the molecular structure.

Furthermore, there is a growing interest in the application of these fluorescent probes in biological systems. rsc.org Research could focus on modifying the structure of Phenol, o-(p-bromophenylformimidoyl)- to enhance its biocompatibility and cell permeability, enabling its use for in-vitro and in-vivo imaging of specific analytes within living cells. researchgate.net The development of probes for biologically important species beyond metal ions, such as reactive oxygen species or specific enzymes, represents another promising avenue.

Another area of future exploration is the incorporation of Phenol, o-(p-bromophenylformimidoyl)- into advanced materials. For example, it could be immobilized on solid supports like nanoparticles or polymers to create reusable and portable sensor devices. nih.govresearchgate.net This would enhance their practical applicability in fields such as environmental science and clinical diagnostics.

The continued exploration of the fundamental photophysical processes governing the fluorescence of these compounds will also be crucial. A deeper understanding of the structure-property relationships will enable the rational design of new and improved probes with enhanced performance characteristics, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities for deeper tissue imaging. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing o-(p-bromophenylformimidoyl)-phenol derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Bromophenol derivatives are typically synthesized via electrophilic aromatic substitution. For o-substituted bromophenols, reaction conditions such as solvent polarity (e.g., CS₂ vs. aqueous media) and catalysts (e.g., Lewis acids like FeBr₃) significantly affect regioselectivity. For example, bromination of phenol in non-polar solvents (CS₂) at 273 K favors para-substitution, while ortho-substitution may require directing groups or steric control . To synthesize the o-(p-bromophenylformimidoyl) variant, formimidoyl groups can be introduced via Schiff base reactions, followed by bromination under controlled conditions. Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm regiochemistry .

Q. How can thermodynamic properties (e.g., boiling point, solubility) of o-(p-bromophenylformimidoyl)-phenol be experimentally determined?

  • Methodological Answer : Thermodynamic data can be obtained using differential scanning calorimetry (DSC) for phase transitions (melting/boiling points) and gravimetric analysis for solubility in various solvents. For example, phenol derivatives with bromine substituents often exhibit higher boiling points due to increased molecular weight and polarity. NIST’s thermophysical databases provide reference values for analogous compounds (e.g., p-bromophenol: T₆ = 455 K) . Solubility studies should include polar (water, ethanol) and non-polar (hexane) solvents, with UV-Vis spectroscopy or HPLC quantification to measure saturation concentrations .

Advanced Research Questions

Q. How can experimental design (e.g., Plackett-Burman, Box-Behnken) optimize degradation pathways for o-(p-bromophenylformimidoyl)-phenol in environmental systems?

  • Methodological Answer : Statistical experimental designs like Plackett-Burman (screening) and Box-Behnken (optimization) are effective for mapping degradation variables. For phenol derivatives, critical factors include pH (optimal range 6.5–7.5), temperature (25–30°C), and nutrient availability (e.g., nitrogen sources). In a study using Acinetobacter sp., pH and temperature accounted for >80% of variance in degradation rates, with meat extract stabilizing microbial activity . Response surface models (e.g., quadratic polynomial equations) can predict optimal conditions, validated via HPLC or GC-MS to track intermediate metabolites .

Q. How should researchers resolve contradictions in kinetic data for radical-mediated degradation of brominated phenols?

  • Methodological Answer : Rate constants for hydroxyl radical (·OH) reactions with phenolic compounds vary due to substituent effects (e.g., electron-withdrawing bromine groups reduce reactivity). Discrepancies in literature values (e.g., 1.2–4.5 × 10⁹ M⁻¹s⁻¹ for phenol) may arise from experimental methods (pulse radiolysis vs. competition kinetics). To resolve contradictions:
  • Standardize reaction conditions (pH, temperature, radical source).
  • Use reference compounds (e.g., benzene for calibration).
  • Cross-validate with computational models (DFT for activation energies) .

Q. What analytical techniques are most effective for distinguishing ortho vs. para isomers in bromophenol derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR chemical shifts for ortho-substituted phenols exhibit deshielding (δ 7.2–7.8 ppm) due to anisotropic effects, while para isomers show simpler splitting patterns.
  • X-ray Crystallography : Resolves spatial arrangements definitively but requires single crystals.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 270–290 nm) can separate isomers using C18 columns and acetonitrile/water gradients .

Data Contradiction Analysis

Q. Why do reported degradation rates for bromophenols vary across studies using immobilized microbial cultures?

  • Methodological Answer : Variability arises from differences in:
  • Immobilization matrices (alginate vs. polyacrylamide), affecting substrate diffusion.
  • Microbial strain specificity : Acinetobacter sp. vs. Pseudomonas spp. exhibit distinct enzymatic efficiencies.
  • Nutrient competition : Co-substrates (e.g., glucose) may enhance or inhibit phenol metabolism.
    Standardized protocols for biomass loading (CFU/mL) and dissolved oxygen monitoring are recommended to improve reproducibility .

Methodological Best Practices

Q. How should researchers design kinetic studies for bromophenol reactions in aqueous solutions?

  • Methodological Answer :
  • Use pseudo-first-order conditions with excess reactant (e.g., ·OH from H₂O₂/UV systems).
  • Monitor pH with buffered solutions (phosphate buffer, pH 7.0).
  • Employ stopped-flow spectrophotometry for rapid kinetic measurements (<1 s).
  • Validate with quenching agents (e.g., tert-butanol for ·OH scavenging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.